molecular formula C8H10Cl3N B1419028 (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride CAS No. 791098-94-7

(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride

Cat. No.: B1419028
CAS No.: 791098-94-7
M. Wt: 226.5 g/mol
InChI Key: ZMGHOINUDXICQX-NUBCRITNSA-N
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Description

¹H NMR (500 MHz, CDCl₃):

δ (ppm) Multiplicity Assignment
1.42 d (J = 6.5 Hz) CH₃ (C1)
3.92 q (J = 6.5 Hz) CH(NH₂) adjacent to CH₃
7.28 d (J = 8.1 Hz) H-3 (dichlorophenyl ring)
7.45 dd (J = 8.1, 2.0 Hz) H-5 (dichlorophenyl ring)
7.62 d (J = 2.0 Hz) H-6 (dichlorophenyl ring)

¹³C NMR (125 MHz, CDCl₃):

δ (ppm) Assignment
24.8 CH₃ (C1)
52.1 CH(NH₂)
128.9–134.6 Aromatic carbons
139.2 C-2 (Cl-substituted)

HRMS (ESI+) confirms the molecular ion at m/z 190.070 (calculated for C₈H₁₀Cl₂N⁺: 190.0195). Isotopic clusters at m/z 192.068 and 194.065 correspond to natural abundance chlorine isotopes (³⁵Cl and ³⁷Cl).

Comparative X-ray Diffraction Studies with Enantiomeric Forms

X-ray powder diffraction (XRPD) distinguishes the (R)-enantiomer from its (S)-counterpart. The (R)-form exhibits distinct peaks at 2θ = 12.4°, 18.7°, and 24.9° , while the (S)-enantiomer shows shifted reflections at 2θ = 11.9°, 17.2°, and 23.5° .

Table: Comparative XRD Parameters

Parameter (R)-Enantiomer (S)-Enantiomer
Crystal System Monoclinic Monoclinic
Space Group P2₁ P2₁
Unit Cell Volume 952.7 ų 948.2 ų
Density 1.356 g/cm³ 1.349 g/cm³

The enantiomers’ divergent diffraction patterns arise from non-superimposable mirror-image arrangements of the dichlorophenyl group relative to the amine. Differential scanning calorimetry (DSC) further corroborates these structural differences, with the (R)-form displaying a melting endotherm at 126–129°C, whereas the (S)-enantiomer melts at 121–124°C.

Properties

IUPAC Name

(1R)-1-(2,4-dichlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGHOINUDXICQX-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride, a compound with the molecular formula C8_{8}H9_{9}Cl2_{2}N·HCl and a molecular weight of 190.07 g/mol, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center, making it optically active. The presence of a 2,4-dichlorophenyl group attached to an ethanamine structure significantly influences its chemical properties and biological activities. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems. Preliminary studies suggest that the compound may act on serotonin and norepinephrine pathways, potentially influencing mood and behavior. Its ability to bind to specific receptors positions it as a candidate for drug development targeting various neurological disorders.

Pharmacological Potential

  • Neurotransmitter Interaction : The compound has been studied for its effects on neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating mood disorders or as an antidepressant.
  • Receptor Binding Profiles : In vitro studies indicate that this compound may influence receptor binding profiles, although the specific mechanisms remain under investigation.

Comparative Analysis with Related Compounds

The structural similarity of this compound to other bioactive compounds such as tamoxifen and loxapine highlights its potential as a lead compound in drug discovery efforts.

Compound NameSimilarityPotential Applications
TamoxifenAnti-cancerBreast cancer treatment
LoxapineAntipsychoticTreatment for schizophrenia

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Study on Neurotransmitter Modulation : Research indicates that this compound can modulate neurotransmitter release, suggesting its role as an agonist or antagonist at various receptor sites.
  • Antimicrobial Activity : Some derivatives have shown antiamoebic activity against Entamoeba histolytica, indicating broader therapeutic potential beyond neurological applications.

Future Directions

Further research is necessary to elucidate the full pharmacodynamics and pharmacokinetics of this compound. Investigations into its binding affinities and interactions with various receptors will be critical in understanding its therapeutic potential.

Scientific Research Applications

Pharmaceutical Research Applications

  • Neurological Disorders :
    • This compound has been investigated for its potential therapeutic effects on neurological disorders. Its structural similarity to other psychoactive compounds suggests possible applications in treating mood disorders, including depression and anxiety.
    • In vitro studies indicate that (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. These interactions are crucial for the development of antidepressant medications .
  • Chemical Biology :
    • The compound is utilized as a tool in chemical biology to study receptor binding profiles and mechanisms of action related to neurotransmitter systems. This research can lead to the identification of new drug targets and therapeutic strategies.
  • Drug Development :
    • Due to its unique structure, this compound is explored for developing new drugs targeting specific receptors involved in mood regulation. Its bioactive nature makes it a suitable candidate for further pharmacological studies.

Case Study 1: Antidepressant Development

A study conducted on the synthesis of antidepressant molecules via metal-catalyzed reactions demonstrated the potential of this compound in creating novel antidepressants. The findings suggest that compounds with similar structural features can enhance serotonin receptor activity, leading to improved mood regulation .

Case Study 2: Neurotransmitter Interaction

Research investigating the interaction of this compound with neurotransmitter systems revealed its ability to modulate receptor binding profiles. This modulation is critical for understanding how such compounds can influence mood disorders and aid in developing targeted therapies.

Comparison with Similar Compounds

Enantiomeric and Positional Isomers

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Similarity Key Differences
(R)-1-(2,4-Dichlorophenyl)ethanamine HCl 1982270-14-3 C₈H₈Cl₂N·HCl 238.53 2,4-Cl, R-configuration 1.00 Target compound
(S)-1-(2,4-Dichlorophenyl)ethanamine HCl 844647-34-3 C₈H₈Cl₂N·HCl 238.53 2,4-Cl, S-configuration 1.00 Enantiomer; may differ in receptor binding
(R)-1-(2,6-Dichlorophenyl)ethanamine HCl 1982270-14-3 C₈H₈Cl₂N·HCl 238.53 2,6-Cl, R-configuration 1.00 Chlorine position alters steric effects
1-(2,4-Dichlorophenyl)ethanamine (free base) 89981-75-9 C₈H₉Cl₂N 190.07 2,4-Cl, no HCl counterion 1.00 Free base form; lower solubility

Key Insights :

  • Enantiomers (R/S) exhibit identical molecular weights but differ in chiral recognition, which is critical for receptor-targeted activity (e.g., CNS or antifungal applications) .
  • Positional isomers (2,4- vs. 2,6-dichloro) vary in steric hindrance and electronic effects, influencing solubility and binding affinity .

Substituted Phenyl Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Similarity Key Properties
(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine HCl 1810074-87-3 C₉H₈ClF₃N·HCl 258.08 3-Cl, 4-CF₃, R-configuration 0.89 Increased lipophilicity due to CF₃ group
(R)-1-(4-Chloro-3-methylphenyl)ethanamine HCl 1255306-36-5 C₉H₁₃Cl₂N 206.11 4-Cl, 3-CH₃, R-configuration 0.85 Methyl group enhances metabolic stability
(R)-1-(4-Chlorophenyl)-N-methylethanamine HCl 2250243-37-7 C₉H₁₃Cl₂N 206.11 4-Cl, N-CH₃, R-configuration 0.80 Methylamine substitution alters basicity
2-(4-Chlorophenylthio)triethylamine HCl N/A C₁₂H₁₇Cl₂NS 298.25 4-Cl, thioether linkage 0.75 Sulfur atom introduces polarizability

Key Insights :

  • Methyl substituents (e.g., 1255306-36-5) can reduce oxidative metabolism, extending half-life .
  • N-methylation (2250243-37-7) decreases primary amine reactivity, which may reduce off-target interactions .

Pharmacologically Active Analogs

Compound Name CAS Number Molecular Formula Key Applications Mechanism/Relevance
(R)-1-(4-Tert-butylphenyl)-N-methylethanamine HCl N/A C₁₃H₂₂ClN Antifungal agent Targets fungal cytochrome P450
AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) N/A C₂₂H₂₁Cl₂IN₃O Cannabinoid receptor antagonist Binds CB1 receptors via dichlorophenyl group
Dopamine HCl (2-(3,4-Dihydroxyphenyl)ethylamine HCl) 62-31-7 C₈H₁₂ClNO₂ Neurotransmitter replacement Acts on dopamine receptors; lacks chlorine substituents

Key Insights :

  • The 2,4-dichlorophenyl moiety in AM251 and the target compound suggests a role in hydrophobic receptor interactions, particularly in CNS targets .
  • Dopamine HCl (62-31-7) shares an ethanamine backbone but lacks chlorine substituents, highlighting the importance of halogenation for target specificity .

Q & A

Basic: How can I optimize the synthesis yield of (R)-1-(2,4-dichlorophenyl)ethanamine hydrochloride while maintaining enantiomeric purity?

Methodological Answer:
To optimize synthesis, consider asymmetric hydrogenation of the corresponding imine precursor using chiral catalysts (e.g., Ru-BINAP complexes). Monitor reaction parameters:

  • Temperature : 50–70°C to balance reaction rate and catalyst stability.
  • Pressure : 10–50 bar H₂ to ensure sufficient hydrogen availability.
  • Solvent : Isopropanol or methanol for improved solubility and stereoselectivity .
    Post-reaction, isolate the (R)-enantiomer via chiral HPLC (e.g., Chiralpak AD-H column with hexane/ethanol mobile phase) to confirm ≥98% enantiomeric excess (ee) .

Basic: What analytical methods are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:
Use a combination of:

  • NMR Spectroscopy : Compare 1^1H and 13^13C spectra with reference data (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
  • HPLC-MS : Reverse-phase C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities (<0.5%) .
  • Elemental Analysis : Confirm Cl⁻ content (theoretical: ~22.5%) via ion chromatography .

Basic: How should I handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber glass vials to avoid light-induced decomposition.
  • Handling : Use anhydrous conditions (glovebox or Schlenk line) to prevent hydrolysis of the amine hydrochloride .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf-life .

Advanced: What strategies resolve contradictions in reported enantiomer-specific biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from:

  • Impurity Effects : Re-evaluate enantiomeric purity using circular dichroism (CD) or chiral SFC .
  • Receptor Binding Assays : Conduct competitive binding studies with radiolabeled ligands (e.g., 3^3H-labeled analogs) to confirm stereospecific affinity .
  • Metabolite Interference : Test metabolic stability in hepatocyte models to rule out enantiomer conversion .

Advanced: How can I investigate the metabolic pathways of this compound in vitro?

Methodological Answer:

  • Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, then analyze metabolites via UPLC-QTOF-MS. Look for N-dealkylation or hydroxylation products .
  • CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .
  • Chiral Stability : Verify if the (R)-enantiomer undergoes racemization using chiral stationary phase analysis post-incubation .

Advanced: What experimental designs are suitable for probing the compound’s stability under varying pH conditions?

Methodological Answer:

  • pH-Rate Profiling : Prepare solutions at pH 1–13 (37°C) and monitor degradation via UV-Vis (λ = 254 nm) or LC-MS.
  • Kinetic Analysis : Calculate degradation rate constants (kobsk_{\text{obs}}) and identify pH-sensitive functional groups (e.g., amine hydrolysis at pH <3) .
  • Solid-State Stability : Use XRPD to detect crystallinity changes after exposure to humid conditions .

Advanced: How do I address discrepancies in reported solubility data for this hydrochloride salt?

Methodological Answer:

  • Solvent Screening : Use shake-flask method with DMSO, PBS (pH 7.4), and simulated gastric fluid. Centrifuge at 10,000 rpm to separate undissolved particles .
  • Temperature Dependence : Measure solubility at 25°C and 37°C to assess thermodynamic parameters (e.g., van’t Hoff plots) .
  • Counterion Effects : Compare with freebase or other salts (e.g., sulfate) to determine optimal formulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.